PF-06273340

Description

This compound is a small molecule drug with a maximum clinical trial phase of I.

structure in first source

Propriétés

IUPAC Name |

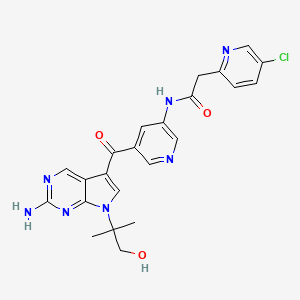

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIWZDNVMQQBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402438-74-7 | |

| Record name | PF-06273340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06273340 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06273340 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-06273340: A Technical Overview of its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06273340 is a peripherally restricted, small-molecule, pan-tyrosine kinase (Trk) inhibitor that has been investigated for the treatment of neuropathic and inflammatory pain.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in mitigating neuropathic pain. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Pan-Trk Inhibition

The primary mechanism of action of this compound is the inhibition of the Tropomyosin receptor kinase (Trk) family of receptors, specifically TrkA, TrkB, and TrkC.[1][4] These receptors are activated by neurotrophins, a family of proteins crucial for the development and survival of neurons.[5][6] In the context of pain, the neurotrophin Nerve Growth Factor (NGF) plays a significant role in sensitizing peripheral nociceptors, the specialized sensory neurons that detect painful stimuli.[7]

NGF binds to the TrkA receptor on these neurons, initiating a signaling cascade that leads to the phosphorylation and activation of downstream targets. This signaling results in increased excitability of nociceptors and the upregulation of pro-nociceptive proteins, contributing to the heightened pain sensitivity characteristic of neuropathic and inflammatory pain states.[1]

This compound acts as a potent, ATP-competitive inhibitor of the Trk receptors, effectively blocking the downstream signaling cascade initiated by neurotrophin binding.[4] By inhibiting TrkA, TrkB, and TrkC, this compound prevents the sensitization of peripheral nociceptors, thereby reducing hyperalgesia and allodynia.[1] A key feature of this compound is its design as a peripherally restricted agent, which limits its ability to cross the blood-brain barrier. This characteristic is intended to minimize central nervous system (CNS) side effects that might arise from inhibiting Trk receptors in the brain.[2][3]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against Trk Receptors

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

| Data from Selleck Chemicals.[4] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) |

| MUSK | 53 |

| FLT-3 | 395 |

| IRAK1 | 2500 |

| Data from Selleck Chemicals.[4] |

Experimental Protocols

Preclinical Models of Inflammatory and Neuropathic Pain

This compound has been evaluated in several preclinical models of pain, demonstrating its analgesic efficacy.

1. Ultraviolet B (UVB) Irradiation-Induced Hyperalgesia:

-

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a model of inflammatory pain.

-

Methodology: A localized area of skin on the hind paw of rodents is exposed to UVB radiation. This exposure leads to an inflammatory response and a subsequent lowering of the pain threshold to thermal stimuli. Pain response is typically measured as the latency to paw withdrawal from a radiant heat source. This compound or vehicle is administered orally before the assessment of thermal hyperalgesia.[1]

-

Key Findings: this compound has been shown to significantly reduce the hyperalgesia induced by UVB radiation.[1]

2. Carrageenan-Induced Paw Edema:

-

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory pain model.

-

Methodology: A solution of carrageenan is injected into the plantar surface of the hind paw of rodents, inducing a localized inflammatory response characterized by edema and hyperalgesia. Paw volume is measured to quantify the edema, and pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia. This compound is typically administered prior to or shortly after the carrageenan injection.[1]

-

Key Findings: this compound has demonstrated efficacy in reducing pain behaviors in the carrageenan model.[1]

3. Complete Freund's Adjuvant (CFA)-Induced Arthritis:

-

Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain that mimics aspects of arthritis.

-

Methodology: CFA, an emulsion containing inactivated and dried mycobacteria, is injected into the paw or joint of a rodent. This induces a robust and sustained inflammatory response, leading to persistent pain, swelling, and joint damage. Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, are monitored over an extended period.[1]

-

Key Findings: this compound has shown efficacy in nonclinical models of inflammatory pain involving the use of CFA.[1]

Human Evoked Pain Models

Clinical Trial NCT02260947:

-

Objective: To investigate the pharmacodynamics of this compound in healthy human subjects using a battery of evoked pain models.[1]

-

Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled five-period crossover study.[1]

-

Participants: Healthy human subjects.[1]

-

Interventions: Single doses of this compound (50 mg and 400 mg), pregabalin (B1679071) (300 mg), ibuprofen (B1674241) (600 mg), and placebo.[1]

-

Primary Endpoints:

-

Pain detection threshold for thermal pain tests.

-

Pain tolerance threshold for the cold pressor, electrical stair, and pressure pain tests.[1]

-

-

Key Findings: The 400 mg dose of this compound significantly reduced the hyperalgesia observed in the UVB heat pain detection threshold assessment.[1]

Signaling Pathways and Experimental Workflows

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preclinical pain model assessment.

References

- 1. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor this compound in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aragen.com [aragen.com]

PF-06273340: A Technical Overview of its Mechanism of Action in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06273340 is a peripherally restricted, small-molecule, pan-tyrosine kinase (Trk) inhibitor that has been investigated for the treatment of neuropathic and inflammatory pain.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in mitigating neuropathic pain. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action: Pan-Trk Inhibition

The primary mechanism of action of this compound is the inhibition of the Tropomyosin receptor kinase (Trk) family of receptors, specifically TrkA, TrkB, and TrkC.[1][4] These receptors are activated by neurotrophins, a family of proteins crucial for the development and survival of neurons.[5][6] In the context of pain, the neurotrophin Nerve Growth Factor (NGF) plays a significant role in sensitizing peripheral nociceptors, the specialized sensory neurons that detect painful stimuli.[7]

NGF binds to the TrkA receptor on these neurons, initiating a signaling cascade that leads to the phosphorylation and activation of downstream targets. This signaling results in increased excitability of nociceptors and the upregulation of pro-nociceptive proteins, contributing to the heightened pain sensitivity characteristic of neuropathic and inflammatory pain states.[1]

This compound acts as a potent, ATP-competitive inhibitor of the Trk receptors, effectively blocking the downstream signaling cascade initiated by neurotrophin binding.[4] By inhibiting TrkA, TrkB, and TrkC, this compound prevents the sensitization of peripheral nociceptors, thereby reducing hyperalgesia and allodynia.[1] A key feature of this compound is its design as a peripherally restricted agent, which limits its ability to cross the blood-brain barrier. This characteristic is intended to minimize central nervous system (CNS) side effects that might arise from inhibiting Trk receptors in the brain.[2][3]

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound against Trk Receptors

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

| Data from Selleck Chemicals.[4] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) |

| MUSK | 53 |

| FLT-3 | 395 |

| IRAK1 | 2500 |

| Data from Selleck Chemicals.[4] |

Experimental Protocols

Preclinical Models of Inflammatory and Neuropathic Pain

This compound has been evaluated in several preclinical models of pain, demonstrating its analgesic efficacy.

1. Ultraviolet B (UVB) Irradiation-Induced Hyperalgesia:

-

Objective: To assess the ability of this compound to reverse thermal hyperalgesia in a model of inflammatory pain.

-

Methodology: A localized area of skin on the hind paw of rodents is exposed to UVB radiation. This exposure leads to an inflammatory response and a subsequent lowering of the pain threshold to thermal stimuli. Pain response is typically measured as the latency to paw withdrawal from a radiant heat source. This compound or vehicle is administered orally before the assessment of thermal hyperalgesia.[1]

-

Key Findings: this compound has been shown to significantly reduce the hyperalgesia induced by UVB radiation.[1]

2. Carrageenan-Induced Paw Edema:

-

Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in an acute inflammatory pain model.

-

Methodology: A solution of carrageenan is injected into the plantar surface of the hind paw of rodents, inducing a localized inflammatory response characterized by edema and hyperalgesia. Paw volume is measured to quantify the edema, and pain sensitivity is assessed using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia. This compound is typically administered prior to or shortly after the carrageenan injection.[1]

-

Key Findings: this compound has demonstrated efficacy in reducing pain behaviors in the carrageenan model.[1]

3. Complete Freund's Adjuvant (CFA)-Induced Arthritis:

-

Objective: To assess the efficacy of this compound in a model of chronic inflammatory pain that mimics aspects of arthritis.

-

Methodology: CFA, an emulsion containing inactivated and dried mycobacteria, is injected into the paw or joint of a rodent. This induces a robust and sustained inflammatory response, leading to persistent pain, swelling, and joint damage. Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, are monitored over an extended period.[1]

-

Key Findings: this compound has shown efficacy in nonclinical models of inflammatory pain involving the use of CFA.[1]

Human Evoked Pain Models

Clinical Trial NCT02260947:

-

Objective: To investigate the pharmacodynamics of this compound in healthy human subjects using a battery of evoked pain models.[1]

-

Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled five-period crossover study.[1]

-

Participants: Healthy human subjects.[1]

-

Interventions: Single doses of this compound (50 mg and 400 mg), pregabalin (300 mg), ibuprofen (600 mg), and placebo.[1]

-

Primary Endpoints:

-

Pain detection threshold for thermal pain tests.

-

Pain tolerance threshold for the cold pressor, electrical stair, and pressure pain tests.[1]

-

-

Key Findings: The 400 mg dose of this compound significantly reduced the hyperalgesia observed in the UVB heat pain detection threshold assessment.[1]

Signaling Pathways and Experimental Workflows

Caption: TrkA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preclinical pain model assessment.

References

- 1. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Demonstration of an anti-hyperalgesic effect of a novel pan-Trk inhibitor this compound in a battery of human evoked pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aragen.com [aragen.com]

The Pan-Trk Inhibitory Profile of PF-06273340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-Trk inhibitory profile of PF-06273340, a potent and selective, peripherally restricted inhibitor of Tropomyosin receptor kinases (Trk). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of oncology, neuroscience, and pain management.

Introduction to this compound and Trk Kinases

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). The binding of these neurotrophins to their respective Trk receptors initiates a cascade of downstream signaling events that are critical for neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of the Trk signaling pathway has been implicated in various pathological conditions, including cancer, chronic pain, and neurological disorders.

This compound is a small molecule inhibitor designed to potently and selectively inhibit all three members of the Trk family (pan-Trk inhibition).[3][4] Its development has been focused on indications such as chronic pain, with a design that restricts its activity to the peripheral nervous system to minimize central nervous system (CNS) side effects.[5][6]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against the Trk family of kinases and a broader panel of kinases has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Pan-Trk Inhibitory Potency of this compound

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

Data sourced from Selleck Chemicals and R&D Systems.[4]

Table 2: Kinase Selectivity Profile of this compound

This compound was screened against a wide panel of kinases to determine its selectivity. The following table lists the kinases that were significantly inhibited.

| Off-Target Kinase | IC50 (nM) | % Inhibition @ 1 µM |

| MUSK | 53 | - |

| FLT-3 | 395 | - |

| IRAK1 | 2500 | - |

| MKK | - | 90% |

| DDR1 | - | 60% |

Data from a screening of 309 kinases by Invitrogen. Most other kinases showed <40% inhibition at 1 µM.[7]

A Gini score of 0.92 has been reported for this compound, indicating a high degree of kinase selectivity.[3]

Table 3: Activity Against Other Enzymes and Receptors

This compound was also profiled against a panel of other enzymes and receptors, with most having IC50 or Ki values >10 µM. The notable exceptions are listed below.

| Target | IC50 / Ki (µM) |

| COX-1 | 2.7 (IC50) |

| Dopamine Transporter | 5.2 (Ki) |

This compound also showed 54-89% inhibition of PDEs 4D, 5A, 7B, 8B, and 11 at a concentration of 10 µM.[7]

Table 4: Cellular Activity and Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) |

| THLE | Cytotoxicity | > 42 |

| HepG2 | Cytotoxicity | > 300 |

Data sourced from Selleck Chemicals.[7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the characterization of this compound. It is important to note that the specific, internal protocols used by the original investigators may vary.

Biochemical Kinase Inhibition Assays (e.g., Invitrogen Z'-LYTE®)

Biochemical assays are crucial for determining the direct inhibitory activity of a compound on a purified kinase. The Invitrogen Z'-LYTE® assay is a common fluorescence-based method for this purpose.

Principle: This assay is based on the differential sensitivity of a FRET-based peptide substrate to proteolytic cleavage when it is phosphorylated versus when it is not. A kinase phosphorylates the peptide substrate, protecting it from a development reagent protease. This results in a high FRET signal. An inhibitor prevents phosphorylation, leaving the peptide susceptible to cleavage and resulting in a low FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the purified Trk kinase (TrkA, TrkB, or TrkC) to the desired concentration in the reaction buffer.

-

Prepare a solution of the FRET-peptide substrate and ATP at appropriate concentrations (typically at or near the Km for ATP).

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the diluted kinase to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Development and Detection:

-

Add the development reagent (protease) to all wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop reagent.

-

Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Determine the percent inhibition based on the emission ratios of the test compound wells relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Trk Inhibition Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context. A common method is to measure the phosphorylation of Trk or its downstream effectors.

Principle: In a cell line that expresses a Trk receptor, the addition of the corresponding neurotrophin ligand will induce receptor dimerization and autophosphorylation. An effective inhibitor will block this phosphorylation. This can be quantified using methods like ELISA or Western blotting.

General Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., a neuroblastoma line endogenously expressing a Trk receptor, or a cell line engineered to overexpress a specific Trk receptor) in appropriate growth medium.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

The following day, replace the growth medium with a serum-free medium and incubate for a few hours to reduce basal signaling.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified pre-incubation time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) at a predetermined concentration (e.g., EC80) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Detection:

-

Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Measure the level of phosphorylated Trk (p-Trk) using a sandwich ELISA kit or by Western blotting with an antibody specific for the phosphorylated form of the Trk receptor. For normalization, also measure the total Trk protein levels.

-

-

Data Analysis:

-

Normalize the p-Trk signal to the total Trk signal.

-

Calculate the percent inhibition of Trk phosphorylation for each concentration of this compound relative to the stimulated (positive control) and unstimulated (negative control) wells.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.

-

Cytotoxicity Assays

Cytotoxicity assays are performed to assess the general toxicity of a compound to cells.

Principle: These assays measure cell viability through various indicators such as metabolic activity or membrane integrity.

General Protocol (using a resazurin-based assay as an example):

-

Cell Plating: Plate cells (e.g., THLE, HepG2) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for an extended period (e.g., 72 hours).

-

Viability Measurement: Add a resazurin-based reagent (e.g., alamarBlue) to the wells and incubate for a few hours. Viable cells will reduce resazurin (B115843) to the fluorescent resorufin.

-

Detection and Analysis: Read the fluorescence on a plate reader. Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Trk inhibition and a general workflow for kinase inhibitor profiling.

Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for in vitro profiling of a kinase inhibitor like this compound.

Conclusion

This compound is a highly potent and selective pan-Trk inhibitor with a well-characterized inhibitory profile. Its high affinity for TrkA, TrkB, and TrkC, combined with a favorable selectivity profile against a broad range of other kinases, makes it a valuable tool for studying the roles of Trk signaling in various biological processes and a promising therapeutic candidate. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar kinase inhibitors.

References

- 1. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. rndsystems.com [rndsystems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

The Pan-Trk Inhibitory Profile of PF-06273340: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-Trk inhibitory profile of PF-06273340, a potent and selective, peripherally restricted inhibitor of Tropomyosin receptor kinases (Trk). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of oncology, neuroscience, and pain management.

Introduction to this compound and Trk Kinases

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). The binding of these neurotrophins to their respective Trk receptors initiates a cascade of downstream signaling events that are critical for neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of the Trk signaling pathway has been implicated in various pathological conditions, including cancer, chronic pain, and neurological disorders.

This compound is a small molecule inhibitor designed to potently and selectively inhibit all three members of the Trk family (pan-Trk inhibition).[3][4] Its development has been focused on indications such as chronic pain, with a design that restricts its activity to the peripheral nervous system to minimize central nervous system (CNS) side effects.[5][6]

Quantitative Inhibitory Profile

The inhibitory activity of this compound against the Trk family of kinases and a broader panel of kinases has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Pan-Trk Inhibitory Potency of this compound

| Target | IC50 (nM) |

| TrkA | 6 |

| TrkB | 4 |

| TrkC | 3 |

Data sourced from Selleck Chemicals and R&D Systems.[4]

Table 2: Kinase Selectivity Profile of this compound

This compound was screened against a wide panel of kinases to determine its selectivity. The following table lists the kinases that were significantly inhibited.

| Off-Target Kinase | IC50 (nM) | % Inhibition @ 1 µM |

| MUSK | 53 | - |

| FLT-3 | 395 | - |

| IRAK1 | 2500 | - |

| MKK | - | 90% |

| DDR1 | - | 60% |

Data from a screening of 309 kinases by Invitrogen. Most other kinases showed <40% inhibition at 1 µM.[7]

A Gini score of 0.92 has been reported for this compound, indicating a high degree of kinase selectivity.[3]

Table 3: Activity Against Other Enzymes and Receptors

This compound was also profiled against a panel of other enzymes and receptors, with most having IC50 or Ki values >10 µM. The notable exceptions are listed below.

| Target | IC50 / Ki (µM) |

| COX-1 | 2.7 (IC50) |

| Dopamine Transporter | 5.2 (Ki) |

This compound also showed 54-89% inhibition of PDEs 4D, 5A, 7B, 8B, and 11 at a concentration of 10 µM.[7]

Table 4: Cellular Activity and Cytotoxicity

| Cell Line | Assay Type | IC50 (µM) |

| THLE | Cytotoxicity | > 42 |

| HepG2 | Cytotoxicity | > 300 |

Data sourced from Selleck Chemicals.[7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the characterization of this compound. It is important to note that the specific, internal protocols used by the original investigators may vary.

Biochemical Kinase Inhibition Assays (e.g., Invitrogen Z'-LYTE®)

Biochemical assays are crucial for determining the direct inhibitory activity of a compound on a purified kinase. The Invitrogen Z'-LYTE® assay is a common fluorescence-based method for this purpose.

Principle: This assay is based on the differential sensitivity of a FRET-based peptide substrate to proteolytic cleavage when it is phosphorylated versus when it is not. A kinase phosphorylates the peptide substrate, protecting it from a development reagent protease. This results in a high FRET signal. An inhibitor prevents phosphorylation, leaving the peptide susceptible to cleavage and resulting in a low FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the purified Trk kinase (TrkA, TrkB, or TrkC) to the desired concentration in the reaction buffer.

-

Prepare a solution of the FRET-peptide substrate and ATP at appropriate concentrations (typically at or near the Km for ATP).

-

Prepare serial dilutions of this compound in DMSO and then in the reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the diluted kinase to all wells except the "no enzyme" control.

-

Initiate the reaction by adding the ATP/substrate mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Development and Detection:

-

Add the development reagent (protease) to all wells.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop reagent.

-

Read the plate on a fluorescence plate reader, measuring the emission from both the donor (e.g., Coumarin) and acceptor (e.g., Fluorescein) fluorophores.

-

-

Data Analysis:

-

Calculate the emission ratio (acceptor/donor).

-

Determine the percent inhibition based on the emission ratios of the test compound wells relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Trk Inhibition Assays

Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context. A common method is to measure the phosphorylation of Trk or its downstream effectors.

Principle: In a cell line that expresses a Trk receptor, the addition of the corresponding neurotrophin ligand will induce receptor dimerization and autophosphorylation. An effective inhibitor will block this phosphorylation. This can be quantified using methods like ELISA or Western blotting.

General Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., a neuroblastoma line endogenously expressing a Trk receptor, or a cell line engineered to overexpress a specific Trk receptor) in appropriate growth medium.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

The following day, replace the growth medium with a serum-free medium and incubate for a few hours to reduce basal signaling.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified pre-incubation time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) at a predetermined concentration (e.g., EC80) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Detection:

-

Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Measure the level of phosphorylated Trk (p-Trk) using a sandwich ELISA kit or by Western blotting with an antibody specific for the phosphorylated form of the Trk receptor. For normalization, also measure the total Trk protein levels.

-

-

Data Analysis:

-

Normalize the p-Trk signal to the total Trk signal.

-

Calculate the percent inhibition of Trk phosphorylation for each concentration of this compound relative to the stimulated (positive control) and unstimulated (negative control) wells.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the cellular IC50 value.

-

Cytotoxicity Assays

Cytotoxicity assays are performed to assess the general toxicity of a compound to cells.

Principle: These assays measure cell viability through various indicators such as metabolic activity or membrane integrity.

General Protocol (using a resazurin-based assay as an example):

-

Cell Plating: Plate cells (e.g., THLE, HepG2) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for an extended period (e.g., 72 hours).

-

Viability Measurement: Add a resazurin-based reagent (e.g., alamarBlue) to the wells and incubate for a few hours. Viable cells will reduce resazurin to the fluorescent resorufin.

-

Detection and Analysis: Read the fluorescence on a plate reader. Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Trk inhibition and a general workflow for kinase inhibitor profiling.

Caption: Simplified Trk signaling pathway and the point of inhibition by this compound.

Caption: General experimental workflow for in vitro profiling of a kinase inhibitor like this compound.

Conclusion

This compound is a highly potent and selective pan-Trk inhibitor with a well-characterized inhibitory profile. Its high affinity for TrkA, TrkB, and TrkC, combined with a favorable selectivity profile against a broad range of other kinases, makes it a valuable tool for studying the roles of Trk signaling in various biological processes and a promising therapeutic candidate. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other similar kinase inhibitors.

References

- 1. Trk receptors: roles in neuronal signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. rndsystems.com [rndsystems.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

The Discovery and Chemical Development of PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor for the Treatment of Pain

An In-depth Technical Guide

Executive Summary

PF-06273340 is a potent, selective, and peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer for the treatment of chronic pain.[1] This document provides a comprehensive overview of the discovery and chemical development history of this compound, intended for researchers, scientists, and drug development professionals. The rationale for its development stemmed from the clinical validation of the neurotrophin pathway as a pain target by anti-Nerve Growth Factor (NGF) monoclonal antibodies. The key challenge was to design a small molecule Trk inhibitor with minimal brain penetration to avoid central nervous system (CNS) side effects.[2][3] Through a combination of structure-based drug design, quantitative structure-activity relationship (QSAR) modeling, and matched molecular pair analysis, a clinical candidate was identified that demonstrated efficacy in preclinical pain models and a favorable safety profile.[1][2]

Introduction: Targeting the Neurotrophin Pathway for Pain

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), are critically involved in the pathophysiology of chronic pain.[1] These neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[2] NGF preferentially signals through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC.[4] The clinical success of anti-NGF monoclonal antibodies provided strong validation for this pathway as a therapeutic target for pain.[1] However, a small molecule inhibitor of the Trk kinases was sought as a potentially more convenient and cost-effective oral therapy.[3]

A significant hurdle in the development of Trk inhibitors for non-life-threatening indications like chronic pain is the potential for on-target CNS adverse events.[3] Trk receptors are widely expressed in the brain and are involved in various neuronal functions.[3] Therefore, a key objective in the design of this compound was to create a peripherally restricted molecule that would not readily cross the blood-brain barrier, thereby minimizing CNS exposure and associated risks.[1]

The Discovery of this compound: From Hit to Candidate

The journey to identify this compound began with a high-throughput screen of Pfizer's compound library, which identified a pyrrolopyrimidine series as potent pan-Trk inhibitors.[5] The subsequent lead optimization program focused on improving potency, kinase selectivity, and, crucially, peripheral restriction.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hits from the high-throughput screen were optimized using a combination of structure-based drug design (SBDD), 2D QSAR models, and matched molecular pair data analysis.[1] A key strategy to enhance peripheral restriction was to design compounds that are substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp).[3] This approach aimed to achieve good oral absorption while limiting CNS penetration.[3]

The medicinal chemistry effort involved iterative cycles of design, synthesis, and biological evaluation to refine the molecule's properties. This led to the identification of this compound as a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.[1]

Chemical Synthesis

The chemical development of this compound culminated in a robust and scalable synthetic route capable of producing kilogram quantities of the active pharmaceutical ingredient (API), a critical step for enabling clinical trials and further development.[4]

Mechanism of Action: Pan-Trk Inhibition

This compound is a potent, ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[6] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the sensation and potentiation of pain.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Biochemical and Cellular Potency

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| This compound | 6 | 4 | 3 |

Data sourced from Selleck Chemicals.[6]

Table 2: In Vitro Pharmacological Profile

| Parameter | Value |

| Aqueous Solubility | 131 µM |

| Kinase Selectivity (Gini score) | 0.92 |

| hERG Activity | No measurable activity |

| Cytotoxicity (THLE cells) IC50 | > 42 µM |

| Cytotoxicity (HepG2 cells) IC50 | > 300 µM |

| P-glycoprotein (P-gp) Efflux Ratio (ER) | 35.7 |

| Breast Cancer Resistance Protein (BCRP) ER | 4.0 |

| RRCK Passive Permeability (Papp) | 5.4 x 10⁻⁶ cm s⁻¹ |

Data sourced from New Drug Approvals.[4]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Species | Parameter | Value |

| Rat | Unbound Brain/Plasma Concentration Ratio (Cb,u/Cp,u) | 0.0083 |

| Rat | Efficacy in UVB-induced hyperalgesia model | Statistically significant reversal of hyperalgesia |

Data on Cb,u/Cp,u is from preclinical studies.[3] Efficacy data is from preclinical pain models.[7]

Table 4: Human Clinical Trial Data

| Study Design | Doses of this compound Administered | Key Findings |

| Randomized, double-blind, single-dose, placebo- and active-controlled, five-period crossover study in healthy volunteers | 50 mg and 400 mg | The 400 mg dose demonstrated a significant anti-hyperalgesic effect in a UVB-induced thermal pain model. The drug was generally safe and well-tolerated. |

Data from a human evoked pain model study.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the Supporting Information of the primary publication in the Journal of Medicinal Chemistry.[1] Below are summaries of the key experimental methodologies.

Trk Kinase Inhibition Assays

The potency of this compound against Trk kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based detection of ATP consumption.

Cellular Assays

Cell-based assays were used to confirm the activity of the compounds in a more physiologically relevant setting. These assays often utilize cell lines that are dependent on Trk signaling for their proliferation or survival. The inhibitory effect of the compounds is assessed by measuring cell viability or proliferation, for example, using a colorimetric or luminescence-based readout.

In Vitro Safety and ADME Assays

A battery of in vitro assays was conducted to assess the safety and absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These included:

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia.

-

Cytotoxicity Assays: Using cell lines such as HepG2 and THLE to evaluate general cellular toxicity.

-

Permeability and Efflux Transporter Assays: Using cell monolayers (e.g., Caco-2 or MDCK) to determine passive permeability and interaction with efflux transporters like P-gp and BCRP.

-

Metabolic Stability Assays: Using human liver microsomes (HLM) and hepatocytes (hHep) to assess the rate of metabolic clearance.

In Vivo Preclinical Pain Models

The efficacy of this compound in alleviating pain was evaluated in rodent models of inflammatory pain. A commonly used model is the ultraviolet B (UVB) radiation-induced hyperalgesia model, where a mild burn is induced on the hind paw of the animal, leading to a state of heightened pain sensitivity. The ability of the compound to reverse this hyperalgesia is then measured.

Human Evoked Pain Models

To bridge the gap between preclinical findings and clinical efficacy, this compound was evaluated in human evoked pain models. These studies are conducted in healthy volunteers where a controlled painful stimulus is applied to assess the analgesic effect of a drug. For this compound, a UVB-induced thermal pain model was used, which is known to be sensitive to NGF-mediated pain mechanisms.[7]

Logical Relationships and Workflows

The discovery and development of this compound followed a structured workflow common in modern drug discovery.

Conclusion

The discovery and development of this compound represents a successful application of modern medicinal chemistry principles to address a clear therapeutic need. By focusing on a peripherally restricted, pan-Trk inhibitor, the program aimed to deliver the pain-relieving benefits of modulating the neurotrophin pathway while mitigating the risks of CNS side effects. The comprehensive preclinical and early clinical data suggest that this compound is a promising candidate for the treatment of chronic pain. This in-depth guide provides a technical overview of its discovery and chemical development, offering valuable insights for researchers and professionals in the field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

The Discovery and Chemical Development of PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor for the Treatment of Pain

An In-depth Technical Guide

Executive Summary

PF-06273340 is a potent, selective, and peripherally restricted pan-tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer for the treatment of chronic pain.[1] This document provides a comprehensive overview of the discovery and chemical development history of this compound, intended for researchers, scientists, and drug development professionals. The rationale for its development stemmed from the clinical validation of the neurotrophin pathway as a pain target by anti-Nerve Growth Factor (NGF) monoclonal antibodies. The key challenge was to design a small molecule Trk inhibitor with minimal brain penetration to avoid central nervous system (CNS) side effects.[2][3] Through a combination of structure-based drug design, quantitative structure-activity relationship (QSAR) modeling, and matched molecular pair analysis, a clinical candidate was identified that demonstrated efficacy in preclinical pain models and a favorable safety profile.[1][2]

Introduction: Targeting the Neurotrophin Pathway for Pain

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4 (NT-4), are critically involved in the pathophysiology of chronic pain.[1] These neurotrophins exert their effects by binding to and activating the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[2] NGF preferentially signals through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC.[4] The clinical success of anti-NGF monoclonal antibodies provided strong validation for this pathway as a therapeutic target for pain.[1] However, a small molecule inhibitor of the Trk kinases was sought as a potentially more convenient and cost-effective oral therapy.[3]

A significant hurdle in the development of Trk inhibitors for non-life-threatening indications like chronic pain is the potential for on-target CNS adverse events.[3] Trk receptors are widely expressed in the brain and are involved in various neuronal functions.[3] Therefore, a key objective in the design of this compound was to create a peripherally restricted molecule that would not readily cross the blood-brain barrier, thereby minimizing CNS exposure and associated risks.[1]

The Discovery of this compound: From Hit to Candidate

The journey to identify this compound began with a high-throughput screen of Pfizer's compound library, which identified a pyrrolopyrimidine series as potent pan-Trk inhibitors.[5] The subsequent lead optimization program focused on improving potency, kinase selectivity, and, crucially, peripheral restriction.

Lead Optimization and Structure-Activity Relationship (SAR)

The initial hits from the high-throughput screen were optimized using a combination of structure-based drug design (SBDD), 2D QSAR models, and matched molecular pair data analysis.[1] A key strategy to enhance peripheral restriction was to design compounds that are substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp).[3] This approach aimed to achieve good oral absorption while limiting CNS penetration.[3]

The medicinal chemistry effort involved iterative cycles of design, synthesis, and biological evaluation to refine the molecule's properties. This led to the identification of this compound as a clinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties.[1]

Chemical Synthesis

The chemical development of this compound culminated in a robust and scalable synthetic route capable of producing kilogram quantities of the active pharmaceutical ingredient (API), a critical step for enabling clinical trials and further development.[4]

Mechanism of Action: Pan-Trk Inhibition

This compound is a potent, ATP-competitive inhibitor of TrkA, TrkB, and TrkC kinases.[6] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for the sensation and potentiation of pain.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Biochemical and Cellular Potency

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| This compound | 6 | 4 | 3 |

Data sourced from Selleck Chemicals.[6]

Table 2: In Vitro Pharmacological Profile

| Parameter | Value |

| Aqueous Solubility | 131 µM |

| Kinase Selectivity (Gini score) | 0.92 |

| hERG Activity | No measurable activity |

| Cytotoxicity (THLE cells) IC50 | > 42 µM |

| Cytotoxicity (HepG2 cells) IC50 | > 300 µM |

| P-glycoprotein (P-gp) Efflux Ratio (ER) | 35.7 |

| Breast Cancer Resistance Protein (BCRP) ER | 4.0 |

| RRCK Passive Permeability (Papp) | 5.4 x 10⁻⁶ cm s⁻¹ |

Data sourced from New Drug Approvals.[4]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

| Species | Parameter | Value |

| Rat | Unbound Brain/Plasma Concentration Ratio (Cb,u/Cp,u) | 0.0083 |

| Rat | Efficacy in UVB-induced hyperalgesia model | Statistically significant reversal of hyperalgesia |

Data on Cb,u/Cp,u is from preclinical studies.[3] Efficacy data is from preclinical pain models.[7]

Table 4: Human Clinical Trial Data

| Study Design | Doses of this compound Administered | Key Findings |

| Randomized, double-blind, single-dose, placebo- and active-controlled, five-period crossover study in healthy volunteers | 50 mg and 400 mg | The 400 mg dose demonstrated a significant anti-hyperalgesic effect in a UVB-induced thermal pain model. The drug was generally safe and well-tolerated. |

Data from a human evoked pain model study.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided in the Supporting Information of the primary publication in the Journal of Medicinal Chemistry.[1] Below are summaries of the key experimental methodologies.

Trk Kinase Inhibition Assays

The potency of this compound against Trk kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase enzyme with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based detection of ATP consumption.

Cellular Assays

Cell-based assays were used to confirm the activity of the compounds in a more physiologically relevant setting. These assays often utilize cell lines that are dependent on Trk signaling for their proliferation or survival. The inhibitory effect of the compounds is assessed by measuring cell viability or proliferation, for example, using a colorimetric or luminescence-based readout.

In Vitro Safety and ADME Assays

A battery of in vitro assays was conducted to assess the safety and absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These included:

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia.

-

Cytotoxicity Assays: Using cell lines such as HepG2 and THLE to evaluate general cellular toxicity.

-

Permeability and Efflux Transporter Assays: Using cell monolayers (e.g., Caco-2 or MDCK) to determine passive permeability and interaction with efflux transporters like P-gp and BCRP.

-

Metabolic Stability Assays: Using human liver microsomes (HLM) and hepatocytes (hHep) to assess the rate of metabolic clearance.

In Vivo Preclinical Pain Models

The efficacy of this compound in alleviating pain was evaluated in rodent models of inflammatory pain. A commonly used model is the ultraviolet B (UVB) radiation-induced hyperalgesia model, where a mild burn is induced on the hind paw of the animal, leading to a state of heightened pain sensitivity. The ability of the compound to reverse this hyperalgesia is then measured.

Human Evoked Pain Models

To bridge the gap between preclinical findings and clinical efficacy, this compound was evaluated in human evoked pain models. These studies are conducted in healthy volunteers where a controlled painful stimulus is applied to assess the analgesic effect of a drug. For this compound, a UVB-induced thermal pain model was used, which is known to be sensitive to NGF-mediated pain mechanisms.[7]

Logical Relationships and Workflows

The discovery and development of this compound followed a structured workflow common in modern drug discovery.

Conclusion

The discovery and development of this compound represents a successful application of modern medicinal chemistry principles to address a clear therapeutic need. By focusing on a peripherally restricted, pan-Trk inhibitor, the program aimed to deliver the pain-relieving benefits of modulating the neurotrophin pathway while mitigating the risks of CNS side effects. The comprehensive preclinical and early clinical data suggest that this compound is a promising candidate for the treatment of chronic pain. This in-depth guide provides a technical overview of its discovery and chemical development, offering valuable insights for researchers and professionals in the field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. researchgate.net [researchgate.net]

- 6. Demonstration of an anti‐hyperalgesic effect of a novel pan‐Trk inhibitor PF‐06273340 in a battery of human evoked pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (this compound) for the Treatment of Pain (Journal Article) | OSTI.GOV [osti.gov]

The Role of PF-06273340 in the Inhibition of TrkA, TrkB, and TrkC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06273340 is a potent and selective, peripherally restricted pan-Trk inhibitor that has been investigated for the treatment of pain. This technical guide provides an in-depth overview of the inhibitory activity of this compound against the Tropomyosin receptor kinase (Trk) family members TrkA, TrkB, and TrkC. It includes a summary of its binding affinity, kinase selectivity, and preclinical and clinical findings. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development in the field of pain therapeutics.

Introduction

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play a crucial role in the development and function of the nervous system.[1] They exert their effects by binding to and activating the Trk family of receptor tyrosine kinases: TrkA for NGF, TrkB for BDNF and NT-4/5, and TrkC for NT-3.[1][2] Dysregulation of neurotrophin signaling, particularly through NGF and TrkA, has been implicated in the pathogenesis of various pain states.[1][3] Inhibition of Trk signaling has therefore emerged as a promising therapeutic strategy for the management of chronic pain.[1][2][4]

This compound was developed as a highly potent, orally bioavailable, and peripherally restricted pan-Trk inhibitor to target pain pathways in the peripheral nervous system while minimizing potential central nervous system (CNS) side effects associated with Trk inhibition.[1][3]

Mechanism of Action: Inhibition of Trk Signaling

This compound acts as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor upon neurotrophin binding. This blockade of receptor activation inhibits the downstream signaling cascades responsible for nociceptive signaling.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against all three Trk receptors.

| Target | IC50 (nM) | Reference |

| TrkA | 6 | [5] |

| TrkB | 4 | [5] |

| TrkC | 3 | [5] |

Kinase Selectivity Profile

This compound exhibits high selectivity for Trk kinases over a broad panel of other kinases.

| Kinase | IC50 (nM) | % Inhibition @ 1 µM | Reference |

| MUSK | 53 | - | [5] |

| FLT-3 | 395 | - | [5] |

| IRAK1 | 2500 | - | [5] |

| MKK | - | 90% | [5] |

| DDR1 | - | 60% | [5] |

Off-Target Activity

Screening against a panel of receptors and enzymes revealed some off-target activity at higher concentrations.

| Target | IC50 / Ki (µM) | Reference |

| COX-1 | IC50 = 2.7 | [5] |

| Dopamine Transporter | Ki = 5.2 | [5] |

In Vitro Cytotoxicity

This compound showed low cytotoxicity in human cell lines.

| Cell Line | IC50 (µM) | Reference |

| THLE | > 42 | [5] |

| HepG2 | > 300 | [5] |

Experimental Protocols

In Vitro Kinase Assays (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.

General Protocol (e.g., using ADP-Glo™ Kinase Assay):

-

Reagents: Recombinant human TrkA, TrkB, or TrkC kinase, appropriate substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure: a. A kinase reaction is set up in a 384-well plate containing the Trk enzyme, substrate, ATP, and varying concentrations of this compound. b. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). c. ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. d. Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. e. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ADP formed and thus kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Autophosphorylation Assays

Objective: To assess the ability of this compound to inhibit neurotrophin-induced Trk receptor autophosphorylation in a cellular context.

General Protocol:

-

Cell Lines: Use cell lines stably overexpressing human TrkA, TrkB, or TrkC (e.g., CHO-K1, NIH-3T3).

-

Procedure: a. Cells are seeded in multi-well plates and serum-starved overnight. b. Cells are pre-incubated with various concentrations of this compound. c. Cells are then stimulated with the cognate neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) for a short period (e.g., 10-15 minutes) at 37°C. d. The reaction is stopped, and cells are lysed. e. Cell lysates are analyzed by Western blotting or ELISA using antibodies specific for the phosphorylated forms of TrkA (Tyr490, Tyr674/675), TrkB (Tyr516, Tyr706/707), or TrkC.

-

Data Analysis: The level of phosphorylated Trk is quantified and normalized to the total Trk protein levels. The percentage of inhibition by this compound is calculated relative to the neurotrophin-stimulated control.

In Vivo Pain Model: Ultraviolet B (UVB) Induced Hyperalgesia

Objective: To evaluate the efficacy of this compound in a rodent model of inflammatory pain.

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. The plantar surface of one hind paw is exposed to a controlled dose of UVB radiation. b. At the peak of inflammation and hyperalgesia (typically 24-48 hours post-irradiation), baseline pain thresholds are measured. c. Pain thresholds are assessed using methods such as the Hargreaves test (thermal hyperalgesia) or von Frey filaments (mechanical allodynia). d. Animals are then orally administered with vehicle or this compound at various doses. e. Pain thresholds are re-assessed at multiple time points after drug administration.

-

Data Analysis: Changes in paw withdrawal latency (thermal) or threshold (mechanical) are calculated and compared between the vehicle and this compound treated groups.

CNS Receptor Occupancy Assay

Objective: To determine the extent of Trk receptor occupancy by this compound in the brain.

Protocol:

-

Method: ActivX™ Desthiobiotin-ADP Probe Competition Assay.

-

Procedure: a. Rats are orally dosed with this compound. b. At a specified time point, animals are euthanized, and brain tissue is collected and homogenized. c. Brain lysates are incubated with a desthiobiotin-ADP probe, which covalently labels the ATP-binding site of active kinases. d. The probe-labeled kinases are captured on streptavidin beads. e. The captured kinases are identified and quantified by mass spectrometry.

-

Data Analysis: The level of TrkB and TrkC labeling in the brains of this compound-treated animals is compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.

Clinical Development

A clinical study (NCT02260947) was conducted to assess the analgesic effects of this compound in humans.[6]

Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled, five-period crossover study in healthy male subjects.[6]

Treatments:

-

This compound (50 mg and 400 mg)

-

Pregabalin (300 mg)

-

Ibuprofen (600 mg)

-

Placebo

Endpoints: A battery of human evoked pain models were used to assess analgesic efficacy, including:

-

Thermal Pain Tests: Measurement of pain detection threshold after UVB-induced skin sensitization.

-

Cold Pressor Test: Measurement of pain tolerance during hand immersion in cold water.

-

Electrical Stair Test: Assessment of pain tolerance to electrical stimulation.

-

Pressure Pain Test: Determination of pain tolerance to mechanical pressure.

Key Findings: The higher dose of this compound (400 mg) demonstrated a significant analgesic effect in the UVB-induced thermal pain model.[6]

Conclusion

This compound is a potent and selective pan-Trk inhibitor with demonstrated efficacy in preclinical models of inflammatory pain and proof-of-concept for analgesia in humans. Its peripheral restriction is a key feature designed to mitigate CNS-related side effects. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of pain and neurotrophin signaling, facilitating further investigation and development of novel Trk inhibitors.

References

- 1. QST: Pressure Pain Threshold Assessment [protocols.io]

- 2. Cold pressor test protocol to evaluate cardiac autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Protocol of Manual Tests to Measure Sensation and Pain in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Cold pressor test - Wikipedia [en.wikipedia.org]

The Role of PF-06273340 in the Inhibition of TrkA, TrkB, and TrkC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06273340 is a potent and selective, peripherally restricted pan-Trk inhibitor that has been investigated for the treatment of pain. This technical guide provides an in-depth overview of the inhibitory activity of this compound against the Tropomyosin receptor kinase (Trk) family members TrkA, TrkB, and TrkC. It includes a summary of its binding affinity, kinase selectivity, and preclinical and clinical findings. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development in the field of pain therapeutics.

Introduction

The neurotrophin family of growth factors, including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), play a crucial role in the development and function of the nervous system.[1] They exert their effects by binding to and activating the Trk family of receptor tyrosine kinases: TrkA for NGF, TrkB for BDNF and NT-4/5, and TrkC for NT-3.[1][2] Dysregulation of neurotrophin signaling, particularly through NGF and TrkA, has been implicated in the pathogenesis of various pain states.[1][3] Inhibition of Trk signaling has therefore emerged as a promising therapeutic strategy for the management of chronic pain.[1][2][4]

This compound was developed as a highly potent, orally bioavailable, and peripherally restricted pan-Trk inhibitor to target pain pathways in the peripheral nervous system while minimizing potential central nervous system (CNS) side effects associated with Trk inhibition.[1][3]

Mechanism of Action: Inhibition of Trk Signaling

This compound acts as an ATP-competitive inhibitor of TrkA, TrkB, and TrkC. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor upon neurotrophin binding. This blockade of receptor activation inhibits the downstream signaling cascades responsible for nociceptive signaling.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against all three Trk receptors.

| Target | IC50 (nM) | Reference |

| TrkA | 6 | [5] |

| TrkB | 4 | [5] |

| TrkC | 3 | [5] |

Kinase Selectivity Profile

This compound exhibits high selectivity for Trk kinases over a broad panel of other kinases.

| Kinase | IC50 (nM) | % Inhibition @ 1 µM | Reference |

| MUSK | 53 | - | [5] |

| FLT-3 | 395 | - | [5] |

| IRAK1 | 2500 | - | [5] |

| MKK | - | 90% | [5] |

| DDR1 | - | 60% | [5] |

Off-Target Activity

Screening against a panel of receptors and enzymes revealed some off-target activity at higher concentrations.

| Target | IC50 / Ki (µM) | Reference |

| COX-1 | IC50 = 2.7 | [5] |

| Dopamine Transporter | Ki = 5.2 | [5] |

In Vitro Cytotoxicity

This compound showed low cytotoxicity in human cell lines.

| Cell Line | IC50 (µM) | Reference |

| THLE | > 42 | [5] |

| HepG2 | > 300 | [5] |

Experimental Protocols

In Vitro Kinase Assays (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TrkA, TrkB, and TrkC kinases.

General Protocol (e.g., using ADP-Glo™ Kinase Assay):

-

Reagents: Recombinant human TrkA, TrkB, or TrkC kinase, appropriate substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure: a. A kinase reaction is set up in a 384-well plate containing the Trk enzyme, substrate, ATP, and varying concentrations of this compound. b. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). c. ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. d. Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. e. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ADP formed and thus kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Autophosphorylation Assays

Objective: To assess the ability of this compound to inhibit neurotrophin-induced Trk receptor autophosphorylation in a cellular context.

General Protocol:

-

Cell Lines: Use cell lines stably overexpressing human TrkA, TrkB, or TrkC (e.g., CHO-K1, NIH-3T3).

-

Procedure: a. Cells are seeded in multi-well plates and serum-starved overnight. b. Cells are pre-incubated with various concentrations of this compound. c. Cells are then stimulated with the cognate neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) for a short period (e.g., 10-15 minutes) at 37°C. d. The reaction is stopped, and cells are lysed. e. Cell lysates are analyzed by Western blotting or ELISA using antibodies specific for the phosphorylated forms of TrkA (Tyr490, Tyr674/675), TrkB (Tyr516, Tyr706/707), or TrkC.

-

Data Analysis: The level of phosphorylated Trk is quantified and normalized to the total Trk protein levels. The percentage of inhibition by this compound is calculated relative to the neurotrophin-stimulated control.

In Vivo Pain Model: Ultraviolet B (UVB) Induced Hyperalgesia

Objective: To evaluate the efficacy of this compound in a rodent model of inflammatory pain.

Protocol:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: a. The plantar surface of one hind paw is exposed to a controlled dose of UVB radiation. b. At the peak of inflammation and hyperalgesia (typically 24-48 hours post-irradiation), baseline pain thresholds are measured. c. Pain thresholds are assessed using methods such as the Hargreaves test (thermal hyperalgesia) or von Frey filaments (mechanical allodynia). d. Animals are then orally administered with vehicle or this compound at various doses. e. Pain thresholds are re-assessed at multiple time points after drug administration.

-

Data Analysis: Changes in paw withdrawal latency (thermal) or threshold (mechanical) are calculated and compared between the vehicle and this compound treated groups.

CNS Receptor Occupancy Assay

Objective: To determine the extent of Trk receptor occupancy by this compound in the brain.

Protocol:

-

Method: ActivX™ Desthiobiotin-ADP Probe Competition Assay.

-

Procedure: a. Rats are orally dosed with this compound. b. At a specified time point, animals are euthanized, and brain tissue is collected and homogenized. c. Brain lysates are incubated with a desthiobiotin-ADP probe, which covalently labels the ATP-binding site of active kinases. d. The probe-labeled kinases are captured on streptavidin beads. e. The captured kinases are identified and quantified by mass spectrometry.

-

Data Analysis: The level of TrkB and TrkC labeling in the brains of this compound-treated animals is compared to that in vehicle-treated animals to determine the percentage of receptor occupancy.

Clinical Development

A clinical study (NCT02260947) was conducted to assess the analgesic effects of this compound in humans.[6]

Study Design: A randomized, double-blind, single-dose, placebo- and active-controlled, five-period crossover study in healthy male subjects.[6]

Treatments:

-

This compound (50 mg and 400 mg)

-

Pregabalin (300 mg)

-

Ibuprofen (600 mg)

-

Placebo

Endpoints: A battery of human evoked pain models were used to assess analgesic efficacy, including:

-

Thermal Pain Tests: Measurement of pain detection threshold after UVB-induced skin sensitization.

-

Cold Pressor Test: Measurement of pain tolerance during hand immersion in cold water.

-

Electrical Stair Test: Assessment of pain tolerance to electrical stimulation.

-

Pressure Pain Test: Determination of pain tolerance to mechanical pressure.

Key Findings: The higher dose of this compound (400 mg) demonstrated a significant analgesic effect in the UVB-induced thermal pain model.[6]

Conclusion

This compound is a potent and selective pan-Trk inhibitor with demonstrated efficacy in preclinical models of inflammatory pain and proof-of-concept for analgesia in humans. Its peripheral restriction is a key feature designed to mitigate CNS-related side effects. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of pain and neurotrophin signaling, facilitating further investigation and development of novel Trk inhibitors.

References

- 1. QST: Pressure Pain Threshold Assessment [protocols.io]

- 2. Cold pressor test protocol to evaluate cardiac autonomic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Protocol of Manual Tests to Measure Sensation and Pain in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Cold pressor test - Wikipedia [en.wikipedia.org]

A Technical Guide to PF-06273340: A Peripherally Restricted Pan-Trk Inhibitor

For Researchers, Scientists, and Drug Development Professionals